2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
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Description
The compound “2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with five carbon atoms, one nitrogen atom, and one oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring is aromatic and planar, while the tetrahydrobenzo[b][1,4]oxazepin ring is likely to be non-planar .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound. The isoxazole ring is known to participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
A method for synthesizing novel compounds related to the chemical structure involves the condensation of 3,5-dimethylisoxazol-4-amine with salicylaldehydes, followed by reduction, treatment with aryl isothiocyanates, and ring closure via acetal formation in the presence of formaldehyde. This process yields 3-aryl-5-(3,5-dimethylisoxazol-4-yl)-2,3,5,6-tetrahydrobenzo[g][1,3,5]oxadiazocine-4-thiones, which are structurally related to the compound of interest (Rajanarendar, Reddy, & Srinivas, 2008).
Chemical Reactions and Intermediates
Research on the thermal addition of 1,3-dimethylpyrazolo-[1,2-a]benzotriazole to dimethyl acetylenedicarboxylate provides insight into the reaction mechanisms involving azomethinimine moieties. This process leads to the formation of complex intermediates and products, such as dimethyl 2a,4-dimethyl-4a,8b,8c-triazapentaleno[1,6-ab]indene-1,2-dicarboxylate, through zwitterionic intermediates. These findings contribute to understanding the reactivity and potential applications of compounds structurally similar to the one (Albini, Bettinetti, & Minoli, 1983).
Computational Studies
Computational studies, including Density Functional Theory (DFT) calculations, provide valuable insights into the molecular structure, orbital characteristics, and electronic properties of related compounds. For instance, the synthesis and DFT analysis of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol offer a comparative understanding of the crystal structures obtained from X-ray diffraction and theoretical calculations, shedding light on the electronic and spatial properties of molecules related to the compound of interest (Long, Qin, Wu, Zou, & Zhou, 2019).
Biological Activities
Although the focus is on excluding drug-related information, it's noteworthy that related compounds have been evaluated for their biological activities, such as antioxidant properties. For example, the antioxidant activities of synthesized coumarins, structurally related to the compound , have been assessed using various radical scavenging methods, providing a basis for understanding the potential biological relevance of similar compounds (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-14(2)9-10-26-19-8-7-17(11-20(19)29-13-23(5,6)22(26)28)24-21(27)12-18-15(3)25-30-16(18)4/h7-8,11,14H,9-10,12-13H2,1-6H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERFULAASKRAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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